Fmoc-L-Pyrraline(TBS)-OH
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Overview
Description
Fmoc-L-Pyrraline(TBS)-OH is a derivative of the amino acid proline, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyldimethylsilyl (TBS) group. This compound is used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Pyrraline(TBS)-OH typically involves the protection of the amino group of L-proline with an Fmoc group, followed by the introduction of the TBS group to protect the hydroxyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) and tert-butyldimethylsilyl chloride (TBSCl). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production is optimized for high yield and purity, ensuring the compound meets the standards required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Pyrraline(TBS)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: The TBS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as piperidine for Fmoc deprotection.
Substitution reagents: Such as tetrabutylammonium fluoride (TBAF) for TBS removal.
Major Products
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized products .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-Pyrraline(TBS)-OH is used in the synthesis of peptides and peptidomimetics. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is incorporated into peptides that can be used as probes to investigate biological pathways .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its stability and reactivity make it suitable for creating therapeutic peptides that can target specific diseases .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its versatility allows for the creation of materials with specific properties for various applications .
Mechanism of Action
The mechanism of action of Fmoc-L-Pyrraline(TBS)-OH involves its incorporation into peptides, where it can influence the structure and function of the resulting peptide. The Fmoc group provides stability during synthesis, while the TBS group protects the hydroxyl group from unwanted reactions. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Proline: Similar in structure but lacks the TBS group.
Fmoc-L-Photo-Proline: Contains a photo-crosslinking group instead of TBS.
Fmoc-L-Phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
Fmoc-L-Pyrraline(TBS)-OH is unique due to the presence of both Fmoc and TBS groups, which provide dual protection during peptide synthesis. This dual protection allows for more complex synthetic routes and the creation of peptides with specific functional properties .
Properties
IUPAC Name |
(2S)-6-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-formylpyrrol-1-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N2O6Si/c1-33(2,3)42(4,5)41-21-24-18-17-23(20-36)35(24)19-11-10-16-30(31(37)38)34-32(39)40-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,17-18,20,29-30H,10-11,16,19,21-22H2,1-5H3,(H,34,39)(H,37,38)/t30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEKGBRQQMBOPQ-PMERELPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N2O6Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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